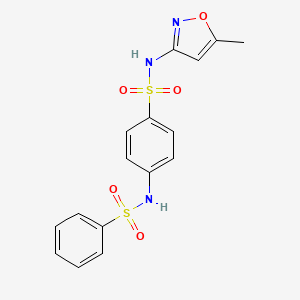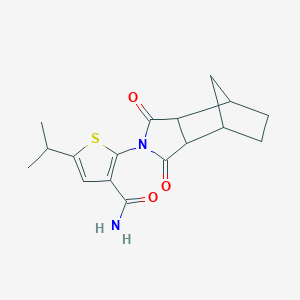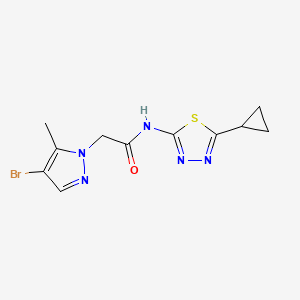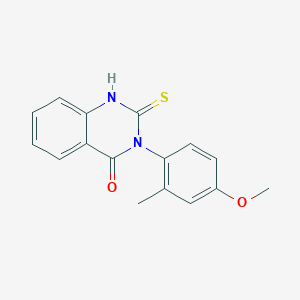![molecular formula C12H9Cl2N3O B10971247 2,4-dichloro-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10971247.png)
2,4-dichloro-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone is a hydrazone derivative formed by the condensation of 3,5-dichloro-2-hydroxybenzaldehyde and 4-pyridylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone typically involves the following steps:
Starting Materials: 3,5-dichloro-2-hydroxybenzaldehyde and 4-pyridylhydrazine.
Reaction: The two starting materials are mixed in an appropriate solvent, such as ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours to ensure complete condensation.
Isolation: The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks.
Analytical Chemistry: It serves as a reagent for the detection and quantification of metal ions in various samples.
Mechanism of Action
The mechanism by which 3,5-dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, inhibiting their activity.
Pathways: It may interfere with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-hydroxybenzaldehyde 1-(5-nitro-2-pyridyl)hydrazone
- 3,5-Dichloro-2-hydroxybenzaldehyde 1-(4-chlorophenyl)hydrazone
Uniqueness
3,5-Dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups on the benzene ring, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H9Cl2N3O |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2,4-dichloro-6-[(E)-(pyridin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-5-8(12(18)11(14)6-9)7-16-17-10-1-3-15-4-2-10/h1-7,18H,(H,15,17)/b16-7+ |
InChI Key |
WSCJSGBFIRHSJY-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CN=CC=C1N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Canonical SMILES |
C1=CN=CC=C1NN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971164.png)


![1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10971187.png)
![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10971194.png)
![4-methyl-3-[(2-methylbenzyl)sulfanyl]-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B10971196.png)
![2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10971197.png)

![N-(3-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10971205.png)
![2-(4-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971209.png)


![(4-bromo-1-methyl-1H-pyrazol-3-yl){4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10971226.png)

